molecular formula C22H31N3O3 B14935004 1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14935004
M. Wt: 385.5 g/mol
InChI Key: RYGRHDCVLJPLAD-UHFFFAOYSA-N
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Description

1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a benzyl group, a cyclohexylacetyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyl and cyclohexylacetyl groups, and the final coupling of these components. Common reagents used in these reactions include cyclohexylacetyl chloride, benzylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The benzyl and cyclohexylacetyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other pyrrolidine derivatives and benzyl-substituted compounds.

    Cyclohexylacetyl derivatives: Compounds with similar cyclohexylacetyl groups may exhibit comparable chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions and reactivity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C22H31N3O3

Molecular Weight

385.5 g/mol

IUPAC Name

1-benzyl-N-[2-[(2-cyclohexylacetyl)amino]ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H31N3O3/c26-20(13-17-7-3-1-4-8-17)23-11-12-24-22(28)19-14-21(27)25(16-19)15-18-9-5-2-6-10-18/h2,5-6,9-10,17,19H,1,3-4,7-8,11-16H2,(H,23,26)(H,24,28)

InChI Key

RYGRHDCVLJPLAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)NCCNC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

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